molecular formula C11H7NO3S2 B6296864 5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 181765-64-0

5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6296864
CAS RN: 181765-64-0
M. Wt: 265.3 g/mol
InChI Key: NGCBEAPNPMOYEM-WTKPLQERSA-N
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Description

5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one, is a heterocyclic compound that has been studied extensively in recent years. It has a wide range of applications in scientific research, including as a synthetic intermediate, a catalyst, and as a potential therapeutic agent.

Scientific Research Applications

5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various heterocyclic compounds, including thiazolidinones and 1,3-dioxolanes. Additionally, it has been used as a catalyst for the synthesis of various other compounds, such as 1,4-dihydropyridines and 1,3-dioxolanes. Furthermore, it has been studied as a potential therapeutic agent due to its ability to modulate cell signaling pathways and inhibit the growth of certain cancer cells.

Mechanism of Action

The exact mechanism of action of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to act by modulating cell signaling pathways and inhibiting the growth of certain cancer cells. It has been shown to interact with various enzymes involved in cell signaling pathways, such as protein kinase C, and to inhibit the growth of certain cancer cells, such as prostate cancer cells.
Biochemical and Physiological Effects
5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential biochemical and physiological effects. It has been shown to modulate cell signaling pathways, inhibit the growth of certain cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and can be isolated and purified in a relatively short amount of time. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to consider the potential limitations of using 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one in lab experiments. It is highly toxic and can be difficult to handle safely. Additionally, it has a relatively short shelf life and can degrade quickly if not stored properly.

Future Directions

There are several potential future directions for the study of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one. These include further study of its mechanism of action, its potential therapeutic applications, its biochemical and physiological effects, and its potential to be used as a synthetic intermediate or catalyst. Additionally, further research is needed to better understand the advantages and limitations of using 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one in lab experiments. Finally, additional research is needed to explore the potential of 5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

5-methyl-1,3-dioxol-4-ylmethylene-2-thioxo-1,3-thiazolidin-4-one is typically synthesized via a condensation reaction of 2-amino-4-thiazolidinone and 5-methyl-1,3-dioxol-4-ylmethylene. This reaction is carried out in an aqueous solution of sodium hydroxide at temperatures ranging from 80-90°C. The reaction is usually complete within 2-3 hours and yields a white solid that is readily isolated and purified.

properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCBEAPNPMOYEM-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

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